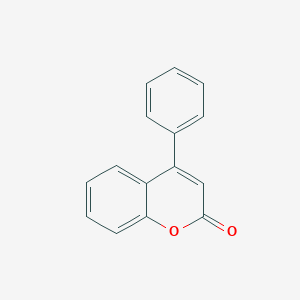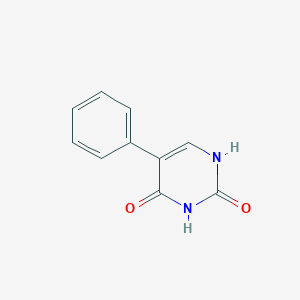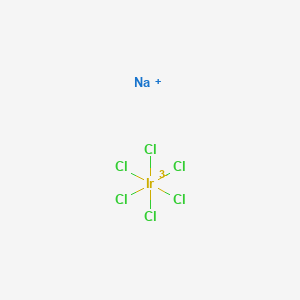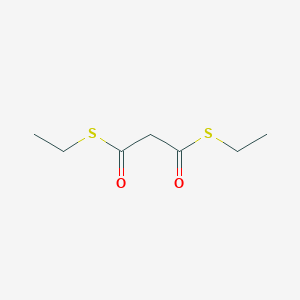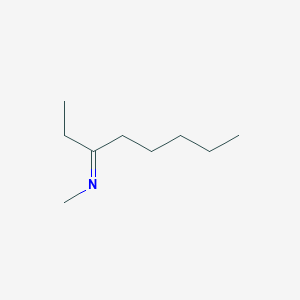
N-methyloctan-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyloctan-3-imine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a primary amine that can be synthesized through different methods, and its unique properties make it a promising candidate for various biochemical and physiological applications.
Applications De Recherche Scientifique
N-methyloctan-3-imine has been studied for its potential applications in various fields, including drug discovery, catalysis, and material science. In drug discovery, N-methyloctan-3-imine has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In catalysis, N-methyloctan-3-imine has been found to be an effective catalyst for the synthesis of cyclic carbonates. In material science, N-methyloctan-3-imine has been studied for its potential use as a surfactant in the synthesis of nanoparticles.
Mécanisme D'action
The mechanism of action of N-methyloctan-3-imine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-methyloctan-3-imine has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
N-methyloctan-3-imine has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyloctan-3-imine has several advantages and limitations for lab experiments. Its unique properties make it a promising candidate for various applications, including drug discovery and catalysis. However, its synthesis can be challenging, and its toxicity and stability need to be carefully evaluated before use.
Orientations Futures
There are several future directions for the study of N-methyloctan-3-imine. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and catalysis. Another direction is to study its potential applications in material science, including the synthesis of nanoparticles and the development of new surfactants. Additionally, more research is needed to evaluate its toxicity and stability, as well as its potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, N-methyloctan-3-imine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it a promising candidate for various biochemical and physiological applications, and its synthesis methods have been studied extensively. Further research is needed to fully understand its mechanism of action and its potential applications in drug discovery, catalysis, and material science.
Méthodes De Synthèse
N-methyloctan-3-imine can be synthesized through different methods, including reductive amination, Mannich reaction, and reductive coupling. The reductive amination method involves the reaction of octanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The Mannich reaction involves the reaction of octanal with formaldehyde and methylamine, followed by the addition of an acid catalyst. The reductive coupling method involves the reaction of octanal with methylamine and a reducing agent such as sodium borohydride.
Propriétés
Numéro CAS |
18641-74-2 |
|---|---|
Nom du produit |
N-methyloctan-3-imine |
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-methyloctan-3-imine |
InChI |
InChI=1S/C9H19N/c1-4-6-7-8-9(5-2)10-3/h4-8H2,1-3H3 |
Clé InChI |
MXINUNXNOUWKBK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=NC)CC |
SMILES canonique |
CCCCCC(=NC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







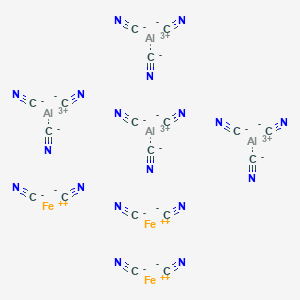
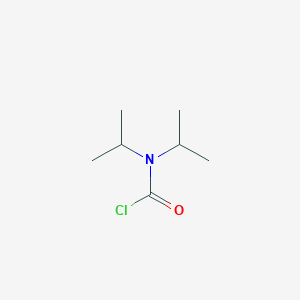
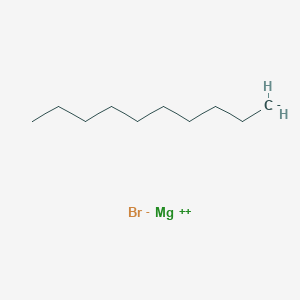
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
